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Compound of Interest

Compound Name: 2,3-Dimethylmorpholine

CAS No.: 52047-12-8

Cat. No.: B2735255 Get Quote

CAS Registry Number: 1660110-78-0 Chemical Formula: C₆H₁₄ClNO Stereochemical

Designation:cis-(2R,3S)[1]

Executive Summary
(2R,3S)-2,3-dimethylmorpholine hydrochloride is the specific cis-stereoisomer of the 2,3-
dimethylmorpholine scaffold, stabilized as a hydrochloride salt. Unlike the achiral or racemic

morpholine analogues, this specific isomer is employed in medicinal chemistry to restrict

conformational freedom and modulate metabolic stability.

The introduction of methyl groups at the C2 and C3 positions creates a steric environment that

can block metabolic "soft spots" (preventing oxidative metabolism) and lock the morpholine ring

into a specific chair conformation, thereby enhancing the binding affinity of drug candidates

against targets such as PI3K, mTOR, and BCL6.

Chemical Identity & Stereochemistry
The distinct biological activity of this building block stems from its absolute configuration.
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Property Data

IUPAC Name (2R,3S)-2,3-dimethylmorpholine hydrochloride

Common Name cis-2,3-dimethylmorpholine HCl

CAS Number 1660110-78-0

Molecular Weight 151.64 g/mol (Salt); 115.17 g/mol (Free Base)

Appearance White to off-white crystalline solid

Chirality C2: (R); C3: (S)

Stereo-Relationship
Cis (Methyl groups are on the same face of the

ring)

Conformational Analysis
In a six-membered morpholine ring, the (2R,3S) cis-configuration forces the substituents into

an axial-equatorial (a,e) relationship. Unlike the trans isomer (which can adopt a stable

diequatorial conformation), the cis isomer exists in a dynamic equilibrium between two chair

forms, or adopts a specific conformation upon binding to a protein target.

Key Structural Feature: The cis-2,3-dimethyl arrangement creates a "chiral wall" that can

sterically clash with P-loop regions in kinases or hydrophobic pockets in GPCRs, enforcing

selectivity.
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Figure 1: Conformational dynamics of the cis-2,3-dimethylmorpholine scaffold.
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The synthesis of (2R,3S)-2,3-dimethylmorpholine requires high stereocontrol, typically

achieved via the Chiral Pool strategy (starting from amino acids) or Asymmetric Hydrogenation.

Primary Synthesis Route (Chiral Pool)
A common industrial route utilizes L-Threonine or L-Allothreonine derivatives to establish the

C2 and C3 stereocenters before ring closure.

Starting Material: Chiral amino alcohol (e.g., (2S,3S)-2-amino-3-butanol or derived from L-

Alanine).

Cyclization: Reaction with a chloroacetyl chloride derivative or ethylene glycol equivalent

(under Mitsunobu conditions) to form the morpholinone.

Reduction: Reduction of the lactam (morpholinone) using Lithium Aluminum Hydride (LAH)

or Borane (BH₃) to yield the morpholine.

Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the

hydrochloride salt.
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Figure 2: General synthetic workflow for chiral morpholine salts.

Physical & Chemical Properties
The hydrochloride salt form is preferred for handling due to the volatility and hygroscopic

nature of the free base.
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Property Value/Observation Relevance

Solubility
High in Water, DMSO,

Methanol

Ideal for biological assays and

aqueous formulations.

Melting Point
>180°C (Decomposition

typical)

Indicates high lattice energy;

stable for storage.

Hygroscopicity Moderate
Requires storage in desiccated

conditions (RT).

Acidity (pKa) ~8.5 (Conjugate acid)
Protonated at physiological pH

(7.4), enhancing solubility.

Stability Stable under N₂ atmosphere
Resistant to air oxidation

compared to free amine.

Applications in Drug Discovery
The (2R,3S)-2,3-dimethylmorpholine moiety is a "privileged structure" in medicinal chemistry,

often serving as a replacement for simple morpholine or piperazine rings.

Metabolic Stability (The "Methyl Effect")
Unsubstituted morpholines are prone to oxidative metabolism at the C2/C3 positions (alpha to

the oxygen or nitrogen).

Mechanism: Cytochrome P450 enzymes typically attack the electron-rich C-H bonds

adjacent to the heteroatoms.

Solution: Placing methyl groups at C2 and C3 sterically hinders the approach of the heme

iron of CYP450, significantly increasing the metabolic half-life (

) of the drug.

Selectivity Engineering
In kinase inhibitors (e.g., PI3K
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inhibitors), the morpholine oxygen often forms a critical hydrogen bond with the hinge region of
the kinase ATP-binding pocket.

The (2R,3S)-methyl groups project into the solvent-exposed region or hydrophobic sub-

pockets.

This projection can prevent binding to off-target kinases that lack the corresponding space,

thereby improving the Selectivity Index.

Case Study: BCL6 Inhibitors
Recent patents (e.g., WO2019119145) highlight the use of 2,3-dimethylmorpholine in

developing inhibitors for the BCL6 BTB domain, a target for diffuse large B-cell lymphoma

(DLBCL). The chiral morpholine tail improves the pharmacokinetic profile compared to the

achiral analog.
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Figure 3: Pharmacological advantages of the (2R,3S) scaffold.

Handling & Safety Protocols
As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.

Storage: Store at Room Temperature (20-25°C) in a tightly sealed container. Hygroscopic –

use a desiccator.

Incompatibility: Strong oxidizing agents. Reacts with strong bases to liberate the volatile free

amine.
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PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation (irritant to respiratory

tract).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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